molecular formula C6H12Cl2N4O B2671380 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride CAS No. 1909314-23-3

3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride

Cat. No. B2671380
CAS RN: 1909314-23-3
M. Wt: 227.09
InChI Key: FCGGEBNISZFOIS-UHFFFAOYSA-N
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Description

“3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 1909314-23-3 . It has a molecular weight of 227.09 and is typically in the form of a powder . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride” consists of a propanamide molecule with an attached 3-amino-N-2-(1H-imidazol-2-yl)ethyl group, and two additional hydrogen chloride molecules .


Physical And Chemical Properties Analysis

This compound is typically in the form of a powder . It has a molecular weight of 227.09 and a molecular formula of C6H12Cl2N4O .

Scientific Research Applications

Synthesis of Enantiopure Compounds

A study by Boland et al. (2002) reported a novel procedure for the preparation of enantiopure 1,4-disubstituted 2-imidazolines, showcasing a method starting from beta-amino alcohols leading to a variety of enantiopure imidazolines. This modular approach from readily available amino alcohols demonstrates the versatility and efficiency of this synthetic route for producing enantiopure compounds (Boland, Casey, Hynes, Matthews, & Smyth, 2002).

Corrosion Inhibitors

Srivastava et al. (2017) synthesized novel amino acids based corrosion inhibitors, showing the potential of such compounds in significantly enhancing corrosion inhibition efficiency. Their research indicated that these inhibitors could provide a high inhibition efficiency, emphasizing their value in protecting metals from corrosion (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Novel Materials and Chemical Synthesis

Shevchenko et al. (2017) explored the synthesis of protic hydroxylic ionic liquids with two types of nitrogenous centers, demonstrating the compound's properties like low glass transition temperature and high conductivity. This study underlines the application of such compounds in creating new materials with desirable physical and chemical properties (Shevchenko, Gumenna, Korolovych, Stryutsky, Trachevsky, Hrebnov, Klepko, Klymenko, Shumsky, Davydenko, & Ledin, 2017).

Pharmaceutical Applications

Silvestri et al. (2004) developed imidazole analogues of fluoxetine, which showed potent anti-Candida activity. This research indicates the potential of imidazole-based compounds in developing new antifungal agents with significant activity against Candida, highlighting their importance in pharmaceutical applications (Silvestri, Artico, La Regina, Di Pasquali, De Martino, D'Auria, Nencioni, & Palamara, 2004).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As this compound is used for research purposes , it may be involved in the development of new drugs. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

3-amino-N-(1H-imidazol-2-yl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c7-2-1-5(11)10-6-8-3-4-9-6;;/h3-4H,1-2,7H2,(H2,8,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGGEBNISZFOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)NC(=O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride

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